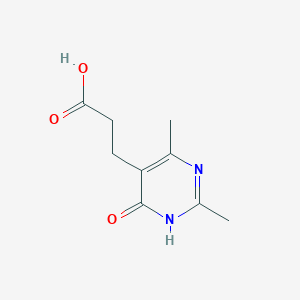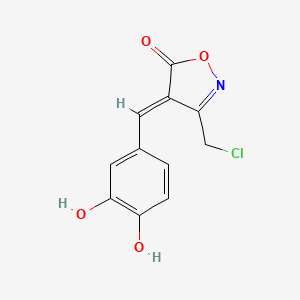
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
概要
説明
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one, or CMIDI, is an organic compound with a wide range of applications in scientific research. It is a substituted isoxazol-5-one that is synthesized through the reaction of 4-chloromethyl-3-hydroxybenzaldehyde and hydroxylamine hydrochloride. The compound is a white solid and is soluble in water and organic solvents. CMIDI is used in biochemical and physiological studies due to its ability to inhibit enzymes and modulate gene expression.
作用機序
CMIDI is an inhibitor of enzymes that are involved in the metabolism of fatty acids and lipids. It inhibits the activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an enzyme involved in cholesterol synthesis. CMIDI also modulates the expression of genes involved in cell cycle progression, apoptosis, and inflammation.
生化学的および生理学的効果
The biochemical and physiological effects of CMIDI are dependent on the concentration used. At low concentrations, CMIDI is able to inhibit the activity of FAS, ACC, and HMGCR. This leads to decreased fatty acid and cholesterol synthesis, which can lead to reduced levels of serum cholesterol and triglycerides. At higher concentrations, CMIDI is able to modulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation. This can lead to decreased cell proliferation and increased apoptosis, which can lead to reduced inflammation and improved health outcomes.
実験室実験の利点と制限
The advantages of using CMIDI in lab experiments include its high solubility in water and organic solvents, its low toxicity, and its ability to inhibit enzymes and modulate gene expression. The main limitation of using CMIDI in lab experiments is its low yield. The yield of the reaction is approximately 80%, which can lead to lower yields of the desired product.
将来の方向性
For the use of CMIDI in scientific research include further studies on its biochemical and physiological effects. Additionally, further research could be conducted on its ability to modulate gene expression and its potential therapeutic applications. Other potential future directions include exploring its ability to inhibit other enzymes and its potential use as a tool for drug discovery. Additionally, further research could be conducted on its ability to modulate gene expression in cancer, diabetes, and neurological diseases.
科学的研究の応用
CMIDI is widely used in scientific research due to its ability to inhibit enzymes and modulate gene expression. It is used as a tool to study the effects of enzyme inhibition and gene expression on various biological processes. It has been used to study the effects of enzyme inhibition on cell proliferation, apoptosis, and inflammation. It has also been used to study the effects of gene expression on cancer, diabetes, and neurological diseases.
特性
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3,4-dihydroxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-8-7(11(16)17-13-8)3-6-1-2-9(14)10(15)4-6/h1-4,14-15H,5H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYWFCBMPZRTE-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



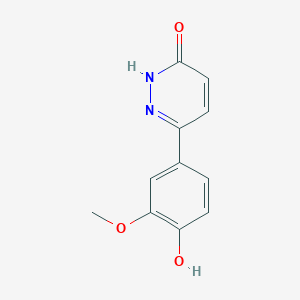
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
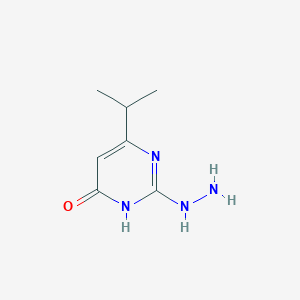
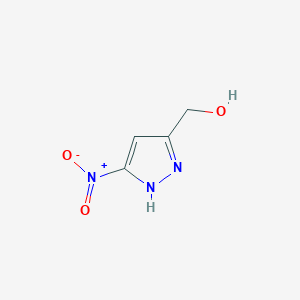
![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)

![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

